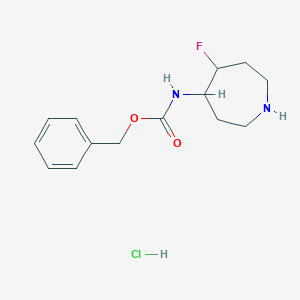
Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C14H20ClFN2O2 and a molecular weight of 302.77 g/mol . This compound is characterized by the presence of a benzyl group, a fluorinated azepane ring, and a carbamate functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 5-fluoroazepane in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or azepane ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of benzyl (5-fluoroazepan-4-yl)carbamate oxide.
Reduction: Formation of benzyl (5-fluoroazepan-4-yl)carbamate alcohol.
Substitution: Formation of substituted benzyl (5-fluoroazepan-4-yl)carbamate derivatives.
Scientific Research Applications
Chemistry: Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate enzyme inhibition and receptor binding .
Medicine: Its unique structure allows for the exploration of novel pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain pharmaceutical products .
Mechanism of Action
The mechanism of action of Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The fluorinated azepane ring plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- Benzyl (5-chloroazepan-4-yl)carbamate hydrochloride
- Benzyl (5-bromoazepan-4-yl)carbamate hydrochloride
- Benzyl (5-iodoazepan-4-yl)carbamate hydrochloride
Uniqueness: Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride is unique due to the presence of the fluorine atom in the azepane ring. This fluorine substitution enhances the compound’s chemical stability and biological activity compared to its chloro, bromo, and iodo counterparts .
Properties
IUPAC Name |
benzyl N-(5-fluoroazepan-4-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2.ClH/c15-12-6-8-16-9-7-13(12)17-14(18)19-10-11-4-2-1-3-5-11;/h1-5,12-13,16H,6-10H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJYQWXXIOGOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(C1NC(=O)OCC2=CC=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














